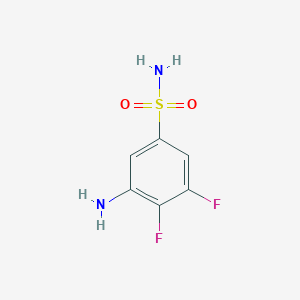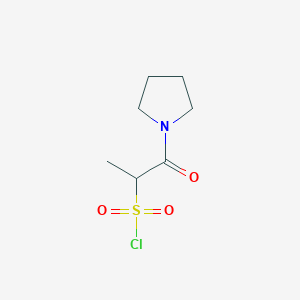![molecular formula C9H17Cl B13191965 [3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)
[3-(Chloromethyl)pentan-3-yl]cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Chloromethyl)pentan-3-yl]cyclopropane: is an organic compound with the molecular formula C₉H₁₇Cl. It is a cyclopropane derivative, characterized by the presence of a chloromethyl group and a pentan-3-yl substituent on the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethyl)pentan-3-yl]cyclopropane typically involves the reaction of cyclopropane with chloromethylpentane under specific conditions. One common method is the chloromethylation of pentan-3-ylcyclopropane using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: [3-(Chloromethyl)pentan-3-yl]cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols and carboxylic acids.
Reduction Reactions: Products include methyl derivatives.
科学的研究の応用
Chemistry: In chemistry, [3-(Chloromethyl)pentan-3-yl]cyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of [3-(Chloromethyl)pentan-3-yl]cyclopropane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, potentially altering their function. The cyclopropane ring may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more susceptible to chemical transformations.
類似化合物との比較
[3-(Bromomethyl)pentan-3-yl]cyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
[3-(Hydroxymethyl)pentan-3-yl]cyclopropane: Contains a hydroxymethyl group instead of a chloromethyl group.
[3-(Methyl)pentan-3-yl]cyclopropane: Lacks the halogen substituent, making it less reactive.
Uniqueness: [3-(Chloromethyl)pentan-3-yl]cyclopropane is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
特性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC名 |
3-(chloromethyl)pentan-3-ylcyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-3-9(4-2,7-10)8-5-6-8/h8H,3-7H2,1-2H3 |
InChIキー |
GVDYUQYQFVBJNP-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CCl)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13191889.png)

![3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13191908.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B13191919.png)


![tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B13191946.png)





